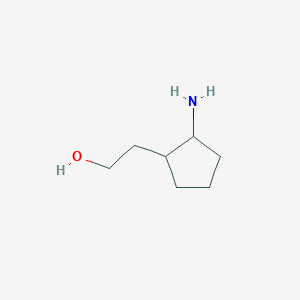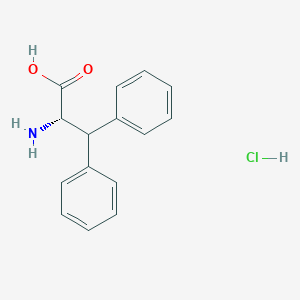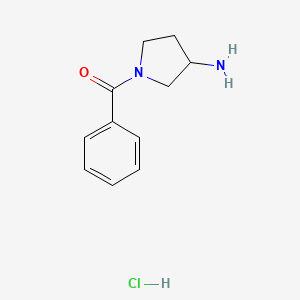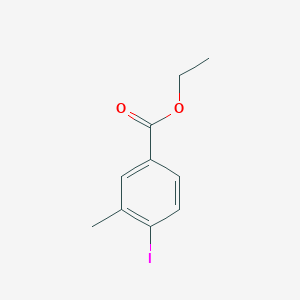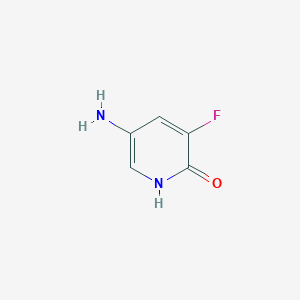![molecular formula C19H23NO5 B1374792 1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid CAS No. 1160247-75-5](/img/structure/B1374792.png)
1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid
Vue d'ensemble
Description
“1’-(tert-Butoxycarbonyl)spiro[chromene-2,4’-piperidine]-4-carboxylic acid” is a complex organic compound . It’s important to note that the exact compound you’re asking about may not be widely studied or used, and the information available might be limited.
Synthesis Analysis
The synthesis of similar spiro compounds has been reported in the literature . For instance, a synthesis method of 1’-tert-butyloxycarbonyl-spiro[chroman-4,4’-piperidine]-2-formic acid has been disclosed, which solves the technical problems that the prior art has a long synthesis route, complex post-treatment processes, high raw material costs, and a narrow application range .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[chromene-2,4’-piperidine] core structure. The compound also contains a tert-butoxycarbonyl group and a carboxylic acid group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, but such data may not be available for all compounds.Applications De Recherche Scientifique
Synthesis and Chemistry
- This compound has been utilized in the synthesis of spiro[indole-3,4′-piperidin]-2-ones, demonstrating its utility in forming complex molecular structures through a series of high-yielding steps including anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
- It serves as a precursor for the preparation of orthogonally protected amino acid analogs, highlighting its versatility in synthesizing compounds with potential biological significance (Hammarström et al., 2005).
- An efficient synthesis approach towards a spirocyclic oxindole analogue using this compound has been described, emphasizing its role in producing structurally complex and potentially bioactive molecules (Teng, Zhang, & Mendonça, 2006).
Pharmacological Applications
- In the field of pharmacology, this compound has been used to prepare a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which were evaluated for their antihypertensive activity (Clark et al., 1983).
- It was involved in the synthesis of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists, demonstrating its application in the development of new therapeutics for neuropathic pain (Chaudhari et al., 2013).
Structural and Material Science
- This compound is used in the synthesis of structurally diverse spirocyclic compounds, such as in the preparation of a pipecolic acid-containing dipeptide, which adopts a specific conformation useful for studying molecular interactions (Didierjean, Boussard, & Aubry, 2002).
- It has been used as a template for exploratory library preparation in combinatorial chemistry, demonstrating its utility in the discovery of novel compounds (Walters, La, Deshmukh, & Omecinsky, 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[chromene-2,4'-piperidine]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)24-19/h4-7,12H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYZMMRKSFBCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(C3=CC=CC=C3O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743266 | |
| Record name | 1'-(tert-Butoxycarbonyl)spiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid | |
CAS RN |
1160247-75-5 | |
| Record name | 1'-(tert-Butoxycarbonyl)spiro[1-benzopyran-2,4'-piperidine]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



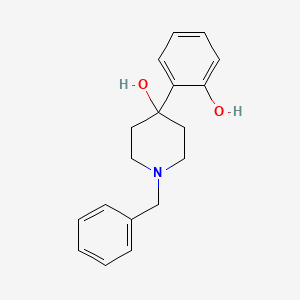
![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)
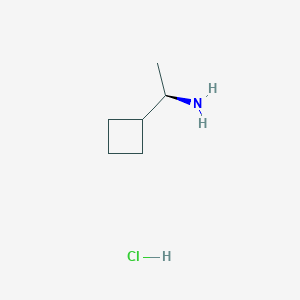
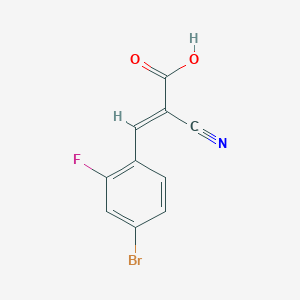
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)
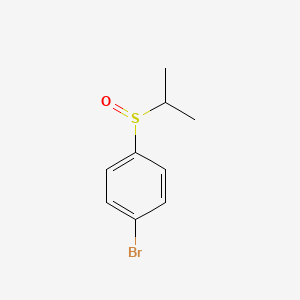
![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)
